molecular formula C11H12ClN5OS3 B2912168 5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide CAS No. 833434-85-8

5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide

Cat. No.: B2912168
CAS No.: 833434-85-8
M. Wt: 361.88
InChI Key: LVKPCKQGUWCOFV-UHFFFAOYSA-N
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Description

5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily characterized as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating proliferation, migration, and survival, and its overexpression is frequently associated with increased tumor invasiveness and metastasis. This compound functions by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation and downstream signaling. Research utilizing this inhibitor has been instrumental in elucidating the role of FAK in cancer cell biology and the tumor microenvironment. Studies have demonstrated its efficacy in suppressing the growth, migration, and invasion of various cancer cell lines, including breast and prostate cancers. Its unique structure, featuring a 1,3,4-thiadiazole core, contributes to its high binding affinity and selectivity . Consequently, this compound serves as a vital pharmacological tool for validating FAK as a therapeutic target and for investigating novel combination therapies in preclinical models.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5OS3/c1-3-4-20-11-17-16-10(21-11)15-8(18)7-6(12)5-13-9(14-7)19-2/h5H,3-4H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKPCKQGUWCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 5-chloro-2-(methylthio)-4-pyrimidinecarboxylic acid with 5-(propylthio)-1,3,4-thiadiazol-2-amine. This reaction proceeds under specific conditions, often requiring a dehydrating agent to facilitate the formation of the carboxamide bond. Solvents like dichloromethane or dimethylformamide are commonly used to dissolve the reactants.

Industrial Production Methods

Industrial-scale production employs similar synthetic routes but optimized for larger yields and cost-efficiency. The process may involve continuous flow chemistry, allowing for better control over reaction parameters and improved scalability. Catalysts or specific reaction chambers are often used to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions including:

  • Oxidation: : Exposure to strong oxidizing agents leads to the oxidation of the sulfur atoms.

  • Reduction: : Reductive conditions can modify the chloro group, potentially forming a des-chloro derivative.

  • Substitution: : Nucleophilic substitutions at the chlorine site can introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.

  • Nucleophiles: : Thiolates, amines, or alkoxides for substitution reactions.

Major Products Formed

The major products depend on the reaction type:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Des-chloro derivatives.

  • Substitution: Varied functionalized pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide has broad applications across multiple fields:

  • Chemistry: : As a building block for more complex heterocyclic compounds.

  • Biology: : Potential usage in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its potential as an anti-microbial or anti-cancer agent due to its ability to interact with specific molecular targets.

  • Industry: : Utilized in material science for creating novel polymers or coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Targets include enzymes like kinases or receptors in cell signaling pathways.

  • Pathways Involved: : The compound can inhibit or modulate pathways involving sulfur-containing amino acids, affecting cellular redox states and protein functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name / ID (Evidence) Molecular Formula Molecular Weight Substituents (Pyrimidine/Thiadiazole) Melting Point (°C) Yield (%)
Target Compound C₁₂H₁₃ClN₅OS₂* ~353.9* 5-Cl, 2-SCH₃ (pyrimidine); 5-SCH₂CH₂CH₃ (thiadiazole) N/A N/A
5a () C₁₆H₁₈N₄O₂S₂ 386.5 2-(5-isopropyl-2-methylphenoxy) (pyrimidine); 5-SCH₃ (thiadiazole) 158–160 79
5j () C₂₀H₁₉ClN₄O₂S₂ 469.0 4-chlorobenzylthio (thiadiazole) 138–140 82
Compound C₁₅H₁₁ClFN₅O₃S₂ 427.9 5-Cl, 2-(4-fluorobenzylsulfonyl) (pyrimidine); 5-CH₃ (thiadiazole) N/A N/A
Compound C₁₄H₁₈ClN₅OS₂ 371.9 5-Cl, 2-propylsulfanyl (pyrimidine); 5-(2-methylpropyl) (thiadiazole) N/A N/A

*Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data.

Key Observations:
  • Substituent Effects on Melting Points: Bulky aromatic groups (e.g., 4-chlorobenzyl in 5j) correlate with lower melting points (~138°C) compared to smaller alkyl/alkoxy substituents (e.g., 158–160°C for 5a) .
  • Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) exhibit higher synthetic efficiency than fluorinated analogs, suggesting that electron-donating groups enhance reaction feasibility . The target’s propylthio group may similarly improve yield compared to ethylthio derivatives (e.g., 5g, 78%) .

Functional Group Impact on Bioactivity

  • Thioether vs. Sulfonyl Groups : ’s compound contains a sulfonyl (-SO₂-) group, which increases polarity and may enhance solubility but reduce membrane permeability compared to the target’s thioether (-S-) linker .
  • Antifungal Activity : Analogs with methylthio or benzylthio groups (e.g., 5a, 5h) demonstrated moderate antifungal activity against Botrytis cinerea (EC₅₀ = 12–18 μg/mL), suggesting the target’s propylthio group could offer comparable or improved efficacy .
  • Herbicidal Activity : Tebuthiuron (), a dimethylurea derivative with a tert-butyl-thiadiazole group, is a herbicide, whereas carboxamide derivatives (e.g., target compound) are more likely to target enzymes like acetolactate synthase in plants or fungi .

Structural Insights from Spectroscopic Data

  • ¹³C NMR : The carboxamide carbonyl signal in analogs (168.07–167.79 ppm) is consistent across derivatives, confirming structural integrity of the CONH linker .
  • Mass Spectrometry : Molecular ion peaks ([M + Na]⁺) in analogs (e.g., 5a–5s) validate molecular weights, a method applicable to the target compound for characterization .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula : C12_{12}H14_{14}ClN5_{5}OS2_{2}
  • Molecular Weight : 319.85 g/mol

Structural Features

  • Chlorine Atom : The presence of a chlorine atom at the 5-position of the pyrimidine ring.
  • Thiadiazole Ring : This heterocyclic structure contributes to the biological activity by providing a site for interaction with biological targets.
  • Thioether Groups : The methylthio and propylthio groups enhance lipophilicity, potentially improving membrane permeability.

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds often exhibit antiviral properties. For example, certain thiadiazole derivatives have shown effectiveness against various viruses, including the vaccinia virus and Rift Valley fever virus .

Enzyme Inhibition

The compound's structural components suggest potential inhibition of specific enzymes involved in viral replication or cellular signaling pathways. Thiadiazoles are known to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.

Cytotoxicity

Studies involving cell lines have demonstrated varying degrees of cytotoxicity. The compound's effects on different cancer cell lines can provide insights into its potential as an anticancer agent. For instance, some related compounds have shown significant cytostatic effects against leukemia cell lines .

Case Studies

  • In Vitro Studies : A study evaluated the antiviral activity of related thiadiazole compounds using Vero cell cultures. Compounds similar to the target compound exhibited significant antiviral activity against vaccinia virus, suggesting that structural modifications can enhance efficacy .
  • Mechanistic Studies : Research has focused on understanding how these compounds interact at the molecular level. For instance, enzyme assays have indicated that certain thiadiazole derivatives inhibit key metabolic pathways in cancer cells, leading to apoptosis .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundResultReference
Antiviral5-chloro-2-(methylthio)...Significant against vaccinia
CytotoxicityRelated thiadiazoleModerate cytotoxicity
Enzyme InhibitionVarious thiadiazolesInhibition of kinases

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